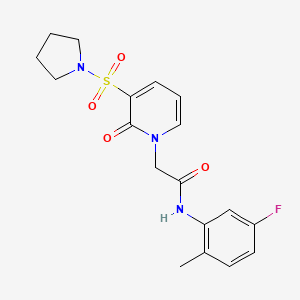

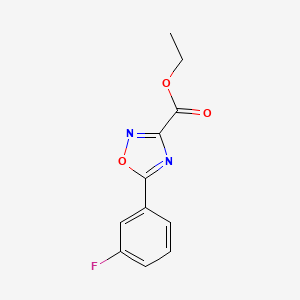

![molecular formula C16H14N4O6S2 B2407081 2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-48-5](/img/structure/B2407081.png)

2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticholinesterase Intoxication Treatment

- A study by Goff et al. (1991) explored quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which share structural similarities with the compound . These derivatives showed significant effectiveness against anticholinesterase intoxication, a form of poisoning often associated with pesticides and chemical warfare agents. The study found that the type and location of the side-chain substituent in these compounds significantly influenced their toxicity and effectiveness as antidotes (Goff et al., 1991).

Antimicrobial Properties

- Bertolini et al. (1989) synthesized a compound closely related to 2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole, which showed good activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections (Bertolini et al., 1989).

Potential Pesticidal Activity

- Research by Borys et al. (2012) involved the synthesis of tribromomethyl phenyl sulfone derivatives, which are structurally similar to the compound of interest. These derivatives were reported as potential novel pesticides, highlighting the compound's potential use in agricultural pest control (Borys et al., 2012).

Antileishmanial Activity

- Rodriguez et al. (2020) synthesized new nitroimidazole-containing derivatives that showed efficient antileishmanial activity. This research indicates the potential of similar compounds in treating diseases caused by Leishmania parasites (Rodriguez et al., 2020).

Aldehyde Dehydrogenase Inhibition

- A study by Klink et al. (1985) on a similar compound, 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, revealed its strong inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This suggests potential applications in understanding and managing alcohol-related disorders (Klink et al., 1985).

Chemoselective Oxidation

- Research by Loginova et al. (2011) on the oxidation of polyfunctional sulfides, which includes compounds structurally related to the one , demonstrated high chemoselectivity. This indicates potential applications in chemical synthesis and processing (Loginova et al., 2011).

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S2/c21-19(22)13-3-1-12(2-4-13)11-27-16-17-9-10-18(16)28(25,26)15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRYFYLYSANFPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

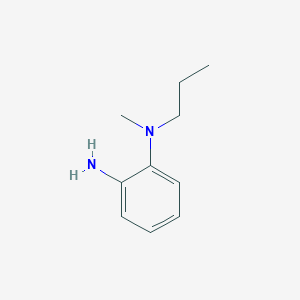

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

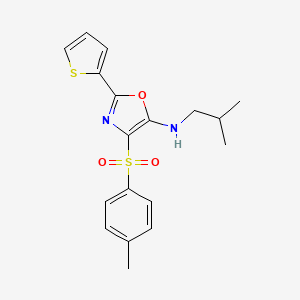

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)